1-(2-bromo-6-chlorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-6-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrClN·HCl. It is a solid substance that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-6-chlorophenyl)methanamine hydrochloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-6-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
Substitution Reactions: Formation of substituted phenylmethanamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
1-(2-bromo-6-chlorophenyl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-bromo-6-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5-methylenedioxymethamphetamine (MDMA): A structurally similar compound with different functional groups.
1-bromo-2-methoxynaphthalene: Another brominated aromatic compound used in organic synthesis
Uniqueness
1-(2-bromo-6-chlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
2624138-03-8 |
---|---|
Molecular Formula |
C7H8BrCl2N |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.